

Using N-(1-Adamantyl)urea to study inflammatory pathways

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(1-Adamantyl)urea**

Cat. No.: **B075977**

[Get Quote](#)

Application Notes & Protocols

Topic: Using **N-(1-Adamantyl)urea** to Study Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Harnessing N-(1-Adamantyl)urea to Elucidate and Modulate Inflammatory Signaling

Abstract

Inflammation is a critical biological response that, when dysregulated, contributes to a myriad of chronic diseases. A key regulatory axis in inflammation involves the enzymatic activity of soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory lipid mediators. **N-(1-Adamantyl)urea** and its derivatives have emerged as potent and specific inhibitors of sEH, making them invaluable chemical probes for investigating inflammatory pathways.^{[1][2]} By inhibiting sEH, these compounds stabilize and enhance the signaling of epoxyeicosatrienoic acids (EETs), which in turn suppress pro-inflammatory cascades such as the NF- κ B pathway. ^[1] This guide provides a comprehensive overview of the mechanism of action of **N-(1-Adamantyl)urea**, its physicochemical properties, and detailed protocols for its application in both *in vitro* and *in vivo* models of inflammation.

Scientific Background: The Soluble Epoxide Hydrolase (sEH) Axis in Inflammation

The anti-inflammatory effects of **N-(1-Adamantyl)urea** are rooted in its potent inhibition of the soluble epoxide hydrolase (sEH) enzyme. Understanding this pathway is crucial for designing and interpreting experiments.

The Role of sEH in Lipid Mediator Metabolism

The sEH enzyme is a key player in the metabolism of arachidonic acid-derived lipid epoxides. [3] Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs). These EETs possess potent biological activities, including vasodilation, and critically, anti-inflammatory properties.[1][3]

The primary function of sEH is to hydrolyze these beneficial EETs into their corresponding, and significantly less biologically active, dihydroxyeicosatrienoic acids (DHETs).[3] Therefore, the activity level of sEH directly dictates the cellular concentration and lifespan of anti-inflammatory EETs.

Mechanism of Anti-Inflammatory Action via sEH Inhibition

N-(1-Adamantyl)urea functions by binding tightly to the active site of the sEH enzyme, with inhibition constants often in the low nanomolar range.[1] This inhibition prevents the degradation of EETs, leading to their accumulation. Elevated EET levels exert anti-inflammatory effects primarily through the suppression of the nuclear factor-kappa B (NF- κ B) signaling pathway.[1] NF- κ B is a master transcriptional regulator of numerous pro-inflammatory genes, including cytokines like TNF- α and IL-1 β . By inhibiting NF- κ B activation, the stabilization of EETs effectively dampens the inflammatory response.[1][4]

```
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4"]; CYP [label="CYP Epoxygenases", fillcolor="#F1F3F4"]; EETs [label="Epoxyeicosatrienoic\nAcids (EETs)\n(Anti-inflammatory)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#F1F3F4"]; DHETs [label="Dihydroxyeicosatrienoic\nAcids (DHETs)\n(Less Active)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="N-(1-Adamantyl)urea",
```

```
shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Inactive [label="IκB-NF-κB\nInactive", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Active [label="NF-κB\n(Active)\n(p65/p50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Cytokines [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges AA -> CYP [label="Metabolism"]; CYP -> EETs; EETs -> sEH [label="Hydrolysis"]; sEH -> DHETs; Inhibitor -> sEH [label=" Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; EETs -> NFkB_Inactive [label=" Suppresses\nActivation", arrowhead=tee, color="#34A853", style=dashed, fontcolor="#34A853"]; NFkB_Inactive -> NFkB_Active [label=" Inflammatory\nStimuli (e.g., LPS)"]; NFkB_Active -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label=" Transcription"]; Cytokines -> Inflammation; }
```

Figure 1. Mechanism of **N-(1-Adamantyl)urea** in inflammatory signaling.

Compound Profile: **N-(1-Adamantyl)urea**

Proper handling and formulation are essential for obtaining reliable and reproducible results. Adamantyl ureas, while potent, have specific physicochemical properties that must be considered.

Property	Description	Reference(s)
Class	N,N'-disubstituted urea; Soluble Epoxide Hydrolase Inhibitor (sEH). [1]	
Appearance	Typically a white to off-white solid. N/A	
Solubility	Generally poor aqueous solubility. Often requires solubilization in organic solvents like DMSO or ethanol for stock solutions before dilution in aqueous media. Improving solubility is a key area of research for this class of compounds. [3][5]	
Storage	Store as a solid at 4°C or -20°C for long-term stability. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid freeze-thaw cycles. N/A	
Metabolism	Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Hydroxylation on the adamantyl group is a common metabolic pathway, which can result in metabolites with reduced inhibitory potency. [1][2][6]	
In Vitro Potency (IC ₅₀)	Varies by specific analog, but typically in the low nanomolar (nM) to picomolar (pM) range against human sEH. [1][3]	

Experimental Design and Workflow

A systematic approach is required to effectively study the anti-inflammatory properties of **N-(1-Adamantyl)urea**. The following workflow provides a general framework for in vitro investigation.

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
seed_cells [label="1. Seed Cells\n(e.g., Macrophages, Microglia)\n\nin 24- or 96-well plates"];
incubate1 [label="Incubate (24h)"];
pretreat [label="2. Pre-treat with\nN-(1-Adamantyl)urea\n(Varying Concentrations)"];
incubate2 [label="Incubate (1-2h)"];
stimulate [label="3. Stimulate with\nInflammatory Agent\n(e.g., LPS, TNF- $\alpha$ )"];
incubate3 [label="Incubate (6-24h)"];
harvest [label="4. Harvest Samples"];
supernatant [label="Collect Supernatant", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cell_lycate [label="Lyse Cells", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];
elisa [label="5a. Cytokine Analysis\n(ELISA / Multiplex)"];
western_blot [label="5b. Protein Analysis\n(Western Blot for\nn $\beta$ H, p-I $\kappa$ B $\alpha$ , p65)"];
analysis [label="6. Data Analysis\n& Interpretation"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> pretreat; pretreat -> incubate2; incubate2 -> stimulate; stimulate -> incubate3; incubate3 -> harvest; harvest -> supernatant; harvest -> cell_lycate; supernatant -> elisa; cell_lycate -> western_blot; elisa -> analysis; western_blot -> analysis; analysis -> end; }
```

Figure 2. General experimental workflow for in vitro studies.

Detailed Protocols

Protocol 4.1: In Vitro Inflammation Model using Macrophage Cell Culture

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) to model inflammation induced by lipopolysaccharide (LPS).

Materials:

- RAW 264.7 cells (or other suitable immune cell line)

- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **N-(1-Adamantyl)urea** powder
- DMSO (cell culture grade)
- Lipopolysaccharide (LPS) from *E. coli*
- Phosphate-Buffered Saline (PBS), sterile
- 24-well tissue culture plates
- Standard cell culture equipment (incubator, biosafety cabinet)[\[7\]](#)

Procedure:

- Cell Seeding: Culture RAW 264.7 cells according to supplier recommendations. Seed cells into a 24-well plate at a density of 2.5×10^5 cells/well in 500 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
- Compound Preparation: Prepare a 10 mM stock solution of **N-(1-Adamantyl)urea** in DMSO. Create serial dilutions in complete medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μM , 10 μM). Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
- Pre-treatment: Carefully remove the medium from the wells. Add 450 μL of medium containing the different concentrations of **N-(1-Adamantyl)urea** or vehicle control. Incubate for 1-2 hours.
 - Rationale: Pre-incubation allows the inhibitor to enter the cells and engage with its target (sEH) before the inflammatory stimulus is introduced.
- Inflammatory Stimulation: Prepare a 10x working solution of LPS (e.g., 1 $\mu\text{g}/\text{mL}$ for a final concentration of 100 ng/mL). Add 50 μL of the LPS solution to each well (except for the unstimulated control wells).
- Incubation: Incubate the plate for a designated period.

- For cytokine analysis (mRNA): 4-6 hours.
- For cytokine protein secretion (ELISA): 18-24 hours.
- For Western blot analysis of signaling proteins: 15-60 minutes.
- Sample Collection:
 - Supernatant: Carefully collect the cell culture supernatant from each well, centrifuge at 1,000 x g for 5 minutes to remove cell debris, and store at -80°C for cytokine analysis.
 - Cell Lysate: Wash the remaining cell monolayer once with ice-cold PBS. Add 100 µL of appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and process for Western blotting.[\[8\]](#)[\[9\]](#)

Protocol 4.2: Assessment of Inflammatory Markers

A. Cytokine Analysis by ELISA This protocol quantifies the secretion of a specific pro-inflammatory cytokine, such as TNF- α , into the culture supernatant.

Materials:

- Collected cell culture supernatants (from Protocol 4.1)
- Commercially available ELISA kit for mouse TNF- α (or other cytokine of interest)
- Microplate reader

Procedure:

- Follow the manufacturer's protocol for the specific ELISA kit.
- Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a substrate solution, and a stop solution.
- Read the absorbance at the specified wavelength (typically 450 nm).

- Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
 - Self-Validation: A successful experiment will show a low basal level of TNF- α in unstimulated cells, a high level in LPS + vehicle-treated cells, and a dose-dependent reduction in TNF- α in cells treated with **N-(1-Adamantyl)urea**.

B. Western Blotting for NF- κ B Pathway Activation This protocol assesses the phosphorylation of I κ B α , a key event in the activation of the canonical NF- κ B pathway.[\[10\]](#) A decrease in I κ B α phosphorylation indicates inhibition of the pathway.

Materials:

- Cell lysates (from Protocol 4.1)
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-I κ B α (Ser32), Rabbit anti-I κ B α , Rabbit anti-sEH[\[11\]](#), Mouse anti- β -actin (loading control).
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

- Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Heat at 95-100°C for 5 minutes.[8]
- Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[9]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and β-actin to ensure equal protein loading and to assess the ratio of phosphorylated to total protein.

Data Analysis and Interpretation

Example Data Table: The following table illustrates expected results from an in vitro experiment, demonstrating the dose-dependent anti-inflammatory effect of **N-(1-Adamantyl)urea**.

Treatment Group	TNF- α Concentration (pg/mL)	p-I κ B α / Total I κ B α Ratio (Densitometry)
Control (No LPS)	15 \pm 5	0.1 \pm 0.05
Vehicle + LPS (100 ng/mL)	1250 \pm 150	1.0 (Normalized)
10 nM Compound + LPS	980 \pm 110	0.8 \pm 0.1
100 nM Compound + LPS	550 \pm 80	0.4 \pm 0.08
1 μ M Compound + LPS	210 \pm 45	0.15 \pm 0.06

Data are represented as mean \pm SD. Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA with post-hoc analysis).

Interpretation: A dose-dependent decrease in both secreted TNF- α and the ratio of phosphorylated I κ B α confirms that **N-(1-Adamantyl)urea** inhibits LPS-induced inflammation, likely via suppression of the NF- κ B signaling pathway, consistent with its mechanism as an sEH inhibitor.

Troubleshooting and Best Practices

- Compound Solubility: If precipitation is observed upon dilution into aqueous media, consider preparing intermediate dilutions in a co-solvent like ethanol or using a formulation with cyclodextrin. Always vortex thoroughly.
- Cell Viability: At high concentrations, some compounds may exhibit off-target cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed reduction in inflammatory markers is not due to cell death.[\[12\]](#)
- Vehicle Controls: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound should be kept constant across all treatment groups and should typically not exceed 0.1-0.5% to avoid solvent-induced artifacts.
- In Vivo Considerations: While this guide focuses on in vitro methods, translating these findings to in vivo models requires careful consideration of pharmacokinetics and

pharmacodynamics. The rapid metabolism of some adamantyl ureas can limit their utility, necessitating the development of more stable analogs or specific dosing regimens.[3][5]

References

- Liu, J. Y., Tsai, H. J., Morisseau, C., Lango, J., Hwang, S. H., Watanabe, T., Kim, I. H., & Hammock, B. D. (2016). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. *Drug metabolism and disposition*, 44(2), 247–257. [\[Link\]](#)
- Olejarz-Maciej, A., et al. (2020). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. *Molecules*, 25(18), 4245. [\[Link\]](#)
- Liu, J. Y., Tsai, H. J., Morisseau, C., Lango, J., Hwang, S. H., Watanabe, T., Kim, I. H., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. eScholarship, University of California. [\[Link\]](#)
- Kim, I. H., Morisseau, C., Tsai, H. J., & Hammock, B. D. (2009). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. *Journal of medicinal chemistry*, 52(15), 4843–4851. [\[Link\]](#)
- Chen, G., et al. (2021). Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. *European Journal of Medicinal Chemistry*, 223, 113678. [\[Link\]](#)
- Kim, H. J., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. *International immunopharmacology*, 22(1), 73–83. [\[Link\]](#)
- Pascual, M., et al. (2021). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. *Journal of Alzheimer's disease*, 80(1), 361–378. [\[Link\]](#)
- 7TM Antibodies. (n.d.). 7TM Western Blot Protocol. Retrieved January 7, 2026, from [\[Link\]](#)
- Bouziane, I., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. *RSC advances*, 13(40), 28215–28231. [\[Link\]](#)

- Biocompare. (n.d.). Anti-sEH Western Blot Antibody Products. Retrieved January 7, 2026, from [\[Link\]](#)
- ResearchGate. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. [\[Link\]](#)
- ResearchGate. (2013). Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. [\[Link\]](#)
- North, E. J., et al. (2012). Screening a library of 1600 adamantyl ureas for anti-*Mycobacterium tuberculosis* activity in vitro and for better physical chemical properties for bioavailability. *Tuberculosis* (Edinburgh, Scotland), 92(5), 418–429. [\[Link\]](#)
- Uspenskiy, A. D., et al. (2022). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. *Molecules*, 27(18), 5828. [\[Link\]](#)
- Liu, J. Y., et al. (2016). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. *Drug metabolism and disposition*, 44(2), 247–57. [\[Link\]](#)
- Chen, G., et al. (2021). Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. *European journal of medicinal chemistry*, 223, 113678. [\[Link\]](#)
- North, E. J., et al. (2013). Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties. *Bioorganic & medicinal chemistry*, 21(9), 2587–2599. [\[Link\]](#)
- Huang, H., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. *Biochemistry and cell biology*, 87(3), 541–544. [\[Link\]](#)
- Huang, H., et al. (2009). Quantitative determination of urea concentrations in cell culture medium. ResearchGate. [\[Link\]](#)
- Ozoren, N., et al. (2002). The NF-κB pathway enhances TRAIL-mediated apoptosis in neuroblastoma cells. *Molecular cancer research*, 1(2), 127–134. [\[Link\]](#)

- Gestermann, N., et al. (2010). Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion. *Clinical and experimental immunology*, 161(1), 198–206. [\[Link\]](#)
- Ahmad, A., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. *Cureus*, 15(9), e45719. [\[Link\]](#)
- Vera, J. F., et al. (2016). Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay. *Journal of translational medicine*, 14, 222. [\[Link\]](#)
- Suni, M. A., et al. (2004). Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination. *Journal of immunological methods*, 294(1-2), 117–130. [\[Link\]](#)
- Li, F., & Sethi, G. (2010). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. *Current opinion in pharmacology*, 10(6), 662–671. [\[Link\]](#)
- Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. *Biochimica et biophysica acta*, 1799(10-12), 775–787. [\[Link\]](#)
- Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. *International journal of molecular sciences*, 15(7), 12285–12303. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-kappaB pathway enhances TRAIL-mediated apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors [escholarship.org]
- 7. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. Inhibiting NF- κ B Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Using N-(1-Adamantyl)urea to study inflammatory pathways]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075977#using-n-1-adamantyl-urea-to-study-inflammatory-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com